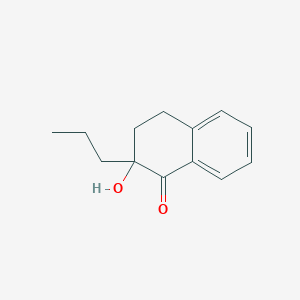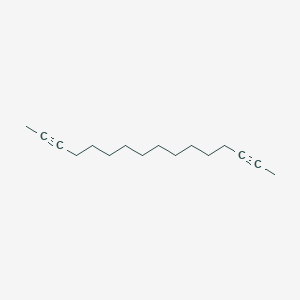
2,14-Hexadecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,14-Hexadecadiyne is an organic compound with the molecular formula C16H26. It is characterized by the presence of two triple bonds located at the 2nd and 14th positions of a 16-carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,14-Hexadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Glaser coupling reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,14-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.
Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Bases like sodium amide (NaNH2) can be used to deprotonate the terminal alkyne, allowing for subsequent substitution reactions.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,14-Hexadecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of alkyne reactivity and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes. It serves as a model substrate for investigating the mechanisms of alkyne-utilizing enzymes.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals. Its potential as an anticancer agent is of particular interest.
Industry: The compound is used in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 2,14-Hexadecadiyne exerts its effects depends on the specific application. In biological systems, it may interact with enzymes that catalyze reactions involving triple bonds. The compound’s reactivity can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Alkyne-utilizing enzymes such as cytochrome P450s.
Pathways: Metabolic pathways involving the oxidation or reduction of alkynes.
Comparación Con Compuestos Similares
5,11-Hexadecadiyne: Another alkyne with triple bonds at different positions.
1,11-Hexadecadiyne: Similar structure but with triple bonds at the 1st and 11th positions.
3,14-Bis(methylene)-1,15-hexadecadiyne: A compound with additional methylene groups.
Uniqueness: 2,14-Hexadecadiyne is unique due to the specific positioning of its triple bonds, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for studying the effects of triple bond placement on chemical and biological properties.
Propiedades
Número CAS |
651326-34-0 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
hexadeca-2,14-diyne |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7-16H2,1-2H3 |
Clave InChI |
PZVZDIVUHYUHTF-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCCCCCCCCCC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



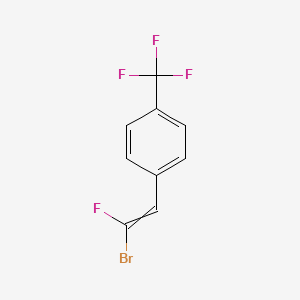
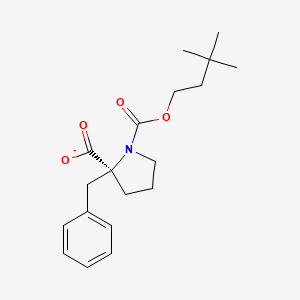
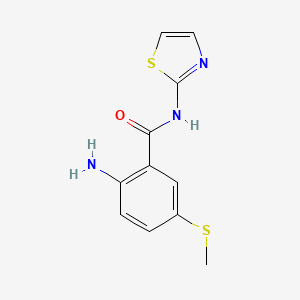

![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)
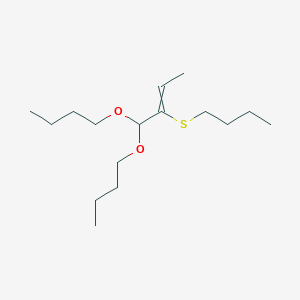

![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)


![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
